4-乙炔基-2-甲基-1-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

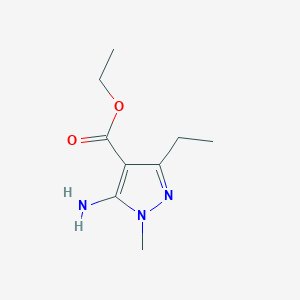

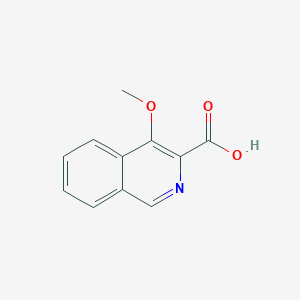

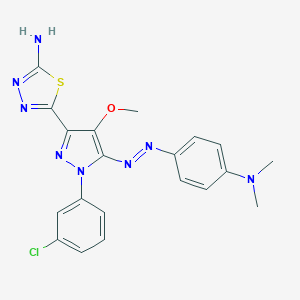

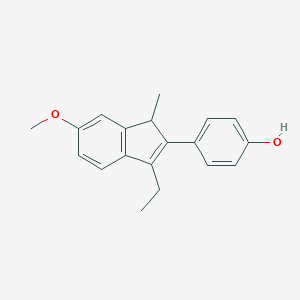

The synthesis of nitrobenzene derivatives, including compounds similar to 4-ethynyl-2-methyl-1-nitrobenzene, often involves nitration reactions and the introduction of ethynyl and methyl groups into the benzene ring. These processes can be finely tuned to achieve the desired substitution pattern on the benzene ring, demonstrating the versatility of synthetic strategies in creating complex nitrobenzene derivatives (Fischer, Henderson, & Thompson, 1978).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives, such as 4-ethynyl-2-methyl-1-nitrobenzene, reveals the impact of substituents on the benzene ring's electronic and spatial configuration. X-ray crystallography studies of similar compounds have shown diverse crystalline structures influenced by subtle changes in molecular structure, highlighting the interplay between molecular design and structural diversity (Oburn & Bosch, 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-ethynyl-2-methyl-1-nitrobenzene and its analogs can include nitration, ethoxylation, and the formation of cyclohexadiene adducts. These reactions underscore the reactivity of the nitro group and the potential for further functionalization of the benzene ring. For example, ethoxylation of nitrobenzene derivatives has been explored using phase-transfer catalysts, demonstrating the compound's versatility in chemical transformations (Wang & Rajendran, 2007).

Physical Properties Analysis

The physical properties of 4-ethynyl-2-methyl-1-nitrobenzene and related compounds, such as their density, viscosity, and refractive index, can be significantly influenced by their molecular structure. Studies on similar nitrobenzene derivatives have provided valuable insights into how the arrangement of substituents affects these properties, offering a deeper understanding of the relationship between molecular structure and physical behavior (Baskaran & Kubendran, 2008).

Chemical Properties Analysis

The chemical properties of nitrobenzene derivatives are largely determined by the presence of the nitro group and its interactions with other substituents on the benzene ring. The nitro group imparts a range of chemical behaviors, including susceptibility to reduction and participation in nucleophilic aromatic substitution reactions. The exploration of these reactions facilitates the synthesis of a wide array of compounds with diverse functionalities, illustrating the compound's chemical versatility and potential applications in organic synthesis (Liu et al., 2011).

科学研究应用

光敏保护基团

光敏保护基团,包括硝基苯衍生物,在合成化学中至关重要。这些基团,如 2-硝基苄基和其他基团,由于能够在特定光照条件下被去除,从而促进了复杂的合成过程,因此显示出未来应用的前景 (B. Amit、U. Zehavi 和 A. Patchornik,1974)。

硝基苯生产的进展

硝基苯生产的进步,例如使用固体酸催化剂合成硝基苯,突出了硝基芳香族化合物生产过程中的持续研究和开发。这项研究强调了硝基苯及其衍生物在化工生产中的工业意义 (赵虹,2003)。

高级氧化工艺

使用高级氧化工艺 (AOP) 降解有机污染物是环境研究的一个关键领域。对对乙酰氨基酚及其降解副产物(包括硝基苯酚衍生物)的研究有助于了解顽固性化合物的环境影响和处理 (Mohammad Qutob 等,2022)。

传感应用

硝基芳香族化合物,包括硝基苯衍生物,对于开发用于传感应用的发光胶束至关重要。这些胶束充当检测有毒和危险材料的“化学鼻子”,展示了硝基芳香族化合物在创建灵敏和选择性检测系统中的作用 (Shashikana Paria 等,2022)。

安全和危害

According to the safety data sheet, 4-Ethynyl-2-methyl-1-nitrobenzene should be handled with care. It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

属性

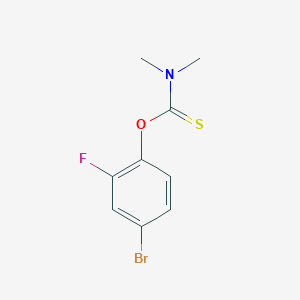

IUPAC Name |

4-ethynyl-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRZVQMEJMEFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578447 |

Source

|

| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-methyl-1-nitrobenzene | |

CAS RN |

187869-73-4 |

Source

|

| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)